molecular formula C13H20O3S B3059299 (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane CAS No. 96803-85-9

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

Cat. No. B3059299
CAS RN: 96803-85-9
M. Wt: 256.36 g/mol
InChI Key: DXMQCYBZTUPOFT-UHFFFAOYSA-N
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Description

“(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane”, also known as DMEP, is an organosulfur compound with the chemical formula C13H20O3S1. It has a molecular weight of 256.36 g/mol1.



Synthesis Analysis

The synthesis routes of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” involve detailed experiments and outcomes2. However, the specific details of these synthesis routes are not available in the search results.



Molecular Structure Analysis

The molecular structure of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” is based on its chemical formula C13H20O3S1. Unfortunately, the specific details about its molecular structure are not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not explicitly mentioned in the search results. However, ethers like this compound can undergo a variety of reactions, including cleavage and deprotection3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 256.36 g/mol1.


Scientific Research Applications

  • Enzyme Inhibition Studies :

    • The compound has been investigated for its role in inhibiting enzymes like 3-Mercaptopyruvate sulfurtransferase (3MST), which is involved in hydrogen sulfide (H2S) and sulfane sulfur production. Such studies are significant for understanding and manipulating physiological processes regulated by these sulfur species (Hanaoka et al., 2017).
  • Chemical Synthesis and Structure Analysis :

    • Research on the synthesis and characterization of sulfane sulfur-containing compounds, including those similar to (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, helps in understanding their molecular structures and properties. These insights are crucial for developing new materials and pharmaceuticals (Szabó et al., 1997).
  • Cellular Signaling and Redox Biology :

    • Studies on sulfane sulfur compounds contribute to our understanding of cellular signaling and redox biology. These compounds, including variations of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, are linked to protein thiol oxidation and may play a role in cellular signaling processes (Greiner et al., 2013).
  • Material Science Applications :

    • The synthesis of sulfur-containing compounds like (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane is relevant for developing materials with unique properties, such as high refractive indices and low birefringence, which have applications in optics and electronics (Tapaswi et al., 2015).
  • Cancer Research and Therapy :

    • Some research has explored the use of sulfanyl compounds in cancer research, studying their cytotoxic effects on cancer cell lines. This line of research holds potential for developing new anticancer drugs (Barreiro et al., 2014).
  • Molecular Imaging and Detection :

    • The compound's variants are used in developing fluorescent probes for detecting and imaging sulfane sulfur in biological systems. These probes are crucial for studying the physiological and pathological functions of sulfur compounds in live cells and organisms (Han et al., 2018).

Safety And Hazards

The safety and hazards associated with “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the use and study of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not specified in the search results. However, given its chemical structure, it could potentially be used in a variety of chemical reactions and processes.


Please note that this analysis is based on the available search results and may not cover all aspects of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane”. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQCYBZTUPOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=CC(=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545712
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

CAS RN

96803-85-9
Record name 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxythiophenol (10.00 g, 71.33 mmol), bromoacetaldehyde diethyl acetal (11.47 mL, 76.24 mmol), potassium carbonate (10.35 g, 74.89 mmol) and acetone (100 mL) were stirred at ambient temperature under nitrogen for 3 h. The white suspension was filtered, washed with acetone (2×25 mL) and the combined filtrate and washings concentrated to dryness in vacuo. The residue was dissolved in ethyl acetate (50 mL) and washed with 0.5N NaOH (aq.) (2×15 mL), water 15 mL) and brine (15 mL). The organic layer was dried (MgSO4) and concentrated in vacuo and then further dried at 130° C. under high vacuum to give the title compound (18.74 g, quantitative).
Quantity
10 g
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11.47 mL
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10.35 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 3-methoxybenzenethiol (15.0 mL, 120 mmol) and potassium carbonate (16.6 gm, 120 mmol) in 150 mL of acetone at room temperature was added dropwise 2-bromo-1,1-diethoxy-ethane (16.5 mL, 110 mmol). The reaction mixture was stirred at room temperature for 16 hours. The solids in the reaction mixture were removed by filtration and were washed well with acetone. The filtrate was concentrated. The residue was diluted with water and extracted several times with ether. The ether layers were combined and washed with 0.5 M KOH, water, brine, and were then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 28.2 gm of the title compound.
Quantity
15 mL
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16.6 g
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reactant
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16.5 mL
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reactant
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150 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Bromoacetaldehyde diethyl acetal (16.5 ml, 0.11 mol) was added dropwise to a mixture of m-methoxybenzenethiol (15.0 ml, 0.12 mol) and K2CO3 (16.6 g, 0.12 mol) in acetone (150 ml) at room temperature. The reaction mixture was stirred for 16 hours and then filtered. The solid was washed with acetone, and the combined filtrate and washes were concentrated in vacuo. The residue was diluted with H2O and extracted with Et2O. The Et2O extracts were washed with 0.5 M KOH, H2O, and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 27.4 g of 1-[(2,2-diethoxy)ethylthio]-3-methoxybenzene as a dark yellow oil. 'H NMR, δ :(CDCl3):1.18 (6H, t, --OCHHD 2CH3); 3.13 (2H, d, --SCH--); 3.43-3.73 (4H, m, --OC/H/ 2CH3); 3.77 (3H, s, --OCH 3); 4.67 (1H, t, --SCH2C/H/ --); 6.60-7.27 (4H, m, aromatics).
Quantity
16.5 mL
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reactant
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15 mL
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16.6 g
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150 mL
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Synthesis routes and methods V

Procedure details

The title compound was synthesized by referring to J. Med. Chem., 1989, 32, 2548. To a solution of 3-methoxybenzenethiol (26.9 g) in acetone (100 ml) was added potassium carbonate (27 g), then 2-bromo-1,1-diethoxyethane (29 ml) was added dropwise thereto followed by stirring overnight at room temperature. To the reaction solution was added acetone, the solution was filtered, the solvent was evaporated in vacuo, the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (39.1 g). To dichloromethane (2 1) was added boron trifluoride diethyl ether complex (12.7 ml) under a nitrogen atmosphere, then a solution of 1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene (25.6 g) in dichloromethane (200 ml) was added dropwise over 1.5 hours, the solution was stirred for 40 minutes at room temperature, then a saturated aqueous solution of sodium carbonate (1 1) was added thereto followed by stirring for 1 hour at room temperature. The solution was extracted with dichloromethane, then dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (10.8 g).
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26.9 g
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reactant
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27 g
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100 mL
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29 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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